molecular formula C25H27N9NaO8S2 B193829 Cefoperazone sodium CAS No. 62893-20-3

Cefoperazone sodium

Katalognummer: B193829
CAS-Nummer: 62893-20-3
Molekulargewicht: 668.7 g/mol
InChI-Schlüssel: NMANBWFYJSWTBZ-WERGMSTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Herstellung von Cefoperazon-Natrium umfasst mehrere Schritte. Ein Verfahren beinhaltet die Reaktion von Cefoperazon-Säure mit einem Natriumsalz-bildenden Mittel in Gegenwart eines Lösungsmittels. Saatkristalle werden hinzugefügt, um die Kristallisation zu induzieren, und das Lösungsmittel wird ersetzt, um das Endprodukt zu erhalten . Ein weiteres Verfahren beinhaltet das Lösen von Cefoperazon-Säure in Aceton, das Hinzufügen einer Natriumhydrogencarbonat-Lösung und die Kontrolle der Temperatur, um die Kristallisation zu induzieren . Diese Verfahren gewährleisten eine hohe Reinheit und Stabilität des Endprodukts.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cefoperazone sodium has a molecular weight of 667.65 g/mol and is known for its high solubility in water. It is often combined with sulbactam sodium to enhance its antimicrobial activity against resistant strains of bacteria. The pharmacokinetics of cefoperazone indicate that approximately 25% of the administered dose is excreted through the kidneys, while a significant portion is eliminated via bile .

Clinical Applications

This compound is indicated for treating various infections, including:

  • Surgical Site Infections (SSIs) : A recent study analyzed the efficacy of this compound combined with sulbactam sodium in managing SSIs compared to cefuroxime. The results showed a cure rate of 58.18% in the observation group treated with cefoperazone, significantly higher than the 32.73% cure rate in the control group .
  • Respiratory Tract Infections : In multicenter trials, this compound demonstrated satisfactory clinical outcomes in treating respiratory tract infections, achieving response rates between 91% and 94% across different studies .
  • Urinary Tract Infections : The drug has been effective in treating urinary tract infections, with clinical response rates reported at around 94% .
  • Skin and Soft Tissue Infections : Clinical trials have shown cefoperazone's effectiveness against skin infections, contributing to its broad-spectrum utility .

Case Study 1: Surgical Site Infections

A retrospective analysis involved 110 patients with confirmed SSIs treated from December 2020 to December 2023. The study revealed that patients receiving this compound and sulbactam sodium had an overall efficacy rate of 94.55%, significantly outperforming those treated with cefuroxime, which had an efficacy rate of 70.91%. The statistical significance was confirmed with a Chi-square value of 9.16 (p < 0.05) .

Case Study 2: Multicenter Clinical Trial

In a comprehensive multicenter trial involving 1,659 adults across various countries, this compound was administered for serious bacterial infections. The treatment resulted in satisfactory clinical responses in approximately 91% of patients with respiratory infections and 94% with urinary tract infections . Side effects were minimal, with only a small percentage experiencing increased prothrombin time or diarrhea .

Data Table: Efficacy Rates of this compound in Various Infections

Infection TypeEfficacy Rate (%)Reference
Surgical Site Infections94.55
Respiratory Tract Infections91 - 94
Urinary Tract Infections94
Skin and Soft Tissue InfectionsNot specified

Biologische Aktivität

Cefoperazone sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against a variety of Gram-positive and Gram-negative bacteria, making it a valuable option in treating serious bacterial infections, especially in surgical settings and for patients with compromised immune systems. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and associated adverse effects.

Cefoperazone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The antibiotic is particularly effective against bacteria that produce beta-lactamase enzymes, which can inactivate many antibiotics. The combination of cefoperazone with sulbactam sodium, a beta-lactamase inhibitor, enhances its efficacy against resistant strains by preventing the breakdown of cefoperazone .

Efficacy in Clinical Studies

Numerous studies have assessed the effectiveness of this compound in treating various infections. Below is a summary of key findings from recent clinical trials:

Study TypePatient PopulationTreatment RegimenClinical Response RateNotable Findings
Retrospective Study110 patients with SSIsCefoperazone + Sulbactam (n=55) vs. Cefuroxime (n=55)94.55% (Cefoperazone) vs. 70.91% (Cefuroxime)Significant difference in cure rates (p < 0.05)
Multicenter Trial1,659 adults with serious infections1-2 g IV twice daily for 8-10 days91% for respiratory infections; 94% for urinary tract infectionsEffective against resistant organisms like Pseudomonas aeruginosa
Case ReportPatient undergoing cesarean sectionCefoperazone + Sulbactam + MetronidazoleRash and itching reported as adverse effectsHighlighted potential allergic reactions

Case Study: Surgical Site Infections

A recent study evaluated the use of this compound combined with sulbactam sodium for managing surgical site infections (SSIs). Out of 110 patients, those treated with this combination showed a cure rate of 58.18% compared to 32.73% in the control group receiving cefuroxime. The overall efficacy rate was significantly higher at 94.55% versus 70.91% , indicating that cefoperazone's broad-spectrum activity effectively addressed infections caused by resistant bacteria .

Pharmacokinetics

Cefoperazone has a mean serum half-life of approximately 2 hours , allowing for flexible dosing schedules. It is primarily excreted via bile rather than urine, which is advantageous for patients with renal impairment . The drug demonstrates high protein binding, ranging from 82% to 93% depending on serum concentration, which influences its distribution and efficacy .

Adverse Effects

While this compound is generally well-tolerated, some patients may experience adverse reactions. The most common include:

  • Mild to Moderate Reactions : Occurred in about 10% of patients across various studies.
  • Severe Reactions : Rare but can include anaphylactic shock and skin rashes as reported in case studies .
  • Gastrointestinal Effects : Diarrhea and other gastrointestinal disturbances have been noted.

Eigenschaften

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.

CAS-Nummer

62893-20-3

Molekularformel

C25H27N9NaO8S2

Molekulargewicht

668.7 g/mol

IUPAC-Name

sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1

InChI-Schlüssel

NMANBWFYJSWTBZ-WERGMSTESA-N

Isomerische SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Kanonische SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Aussehen

White to Off-White Solid

melting_point

188-190

Key on ui other cas no.

62893-20-3

Piktogramme

Irritant; Health Hazard

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

62893-19-0 (Parent)

Synonyme

(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Bioperazone;  CP 52640-2;  Cefazone; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefoperazone sodium
Reactant of Route 2
Cefoperazone sodium
Reactant of Route 3
Reactant of Route 3
Cefoperazone sodium
Reactant of Route 4
Reactant of Route 4
Cefoperazone sodium
Reactant of Route 5
Cefoperazone sodium
Reactant of Route 6
Reactant of Route 6
Cefoperazone sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.